Azaphen
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azaphen is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core tricyclic structure followed by the introduction of functional groups necessary for its pharmacological activity. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.
Functionalization: Introduction of the piperazine moiety and other substituents through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Azaphen undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites that can be studied for their pharmacological properties.
Scientific Research Applications
Azaphen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin.
Medicine: Primarily used in the treatment of depression, with studies exploring its efficacy and safety.
Industry: Utilized in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Azaphen exerts its antidepressant effects by inhibiting the reuptake of serotonin, a neurotransmitter associated with mood regulation. By blocking the serotonin transporter, this compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. It may also have sedative effects due to its antihistamine activity .
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: Known for its sedative properties and used in the treatment of depression and chronic pain.
Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects.
Uniqueness of Azaphen: this compound is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its combination of serotonin reuptake inhibition and potential antihistamine activity distinguishes it from other tricyclic antidepressants.
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVWCKAYZSAUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179554 | |
Record name | Azaphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24853-80-3 | |
Record name | Azaphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azaphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPOFEZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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